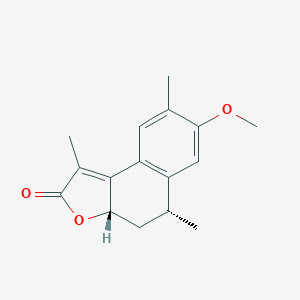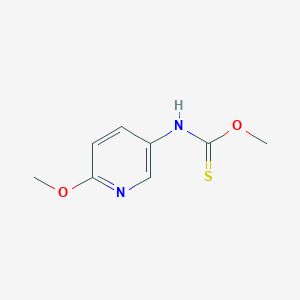
O-methyl (6-methoxypyridin-3-yl)carbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-methyl (6-methoxypyridin-3-yl)carbamothioate, also known as OMPCT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. OMPCT is a carbamate derivative that has been synthesized through a specific method and has been found to have unique biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
O-methyl (6-methoxypyridin-3-yl)carbamothioate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of O-methyl (6-methoxypyridin-3-yl)carbamothioate is in the field of pesticide development. O-methyl (6-methoxypyridin-3-yl)carbamothioate has been found to have potent insecticidal activity against various pests, including aphids, spider mites, and whiteflies. The compound has also been found to have fungicidal activity against various plant pathogens.
In addition to its applications in pesticide development, O-methyl (6-methoxypyridin-3-yl)carbamothioate has also been studied for its potential applications in the field of medicine. The compound has been found to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. O-methyl (6-methoxypyridin-3-yl)carbamothioate has also been found to have antibacterial and antiviral activity against various pathogens, including Staphylococcus aureus and influenza virus.
Wirkmechanismus
The mechanism of action of O-methyl (6-methoxypyridin-3-yl)carbamothioate is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. In the case of insecticidal activity, O-methyl (6-methoxypyridin-3-yl)carbamothioate is believed to inhibit acetylcholinesterase, an enzyme that is essential for nerve impulse transmission in insects. In the case of anticancer activity, O-methyl (6-methoxypyridin-3-yl)carbamothioate is believed to inhibit the activity of specific kinases, which are enzymes that play a critical role in cancer cell growth and proliferation.
Biochemische Und Physiologische Effekte
O-methyl (6-methoxypyridin-3-yl)carbamothioate has been found to have various biochemical and physiological effects. In the case of insecticidal activity, O-methyl (6-methoxypyridin-3-yl)carbamothioate has been found to cause paralysis and death in insects by inhibiting nerve impulse transmission. In the case of anticancer activity, O-methyl (6-methoxypyridin-3-yl)carbamothioate has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using O-methyl (6-methoxypyridin-3-yl)carbamothioate in lab experiments is its high potency and specificity. The compound has been found to have potent activity against various pests and pathogens, making it an ideal candidate for pesticide and drug development. However, one of the limitations of using O-methyl (6-methoxypyridin-3-yl)carbamothioate in lab experiments is its potential toxicity. The compound has been found to have toxic effects on non-target organisms, including humans, and therefore requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on O-methyl (6-methoxypyridin-3-yl)carbamothioate. One of the primary directions is to further investigate the mechanism of action of the compound. Understanding the specific enzymes and receptors that O-methyl (6-methoxypyridin-3-yl)carbamothioate targets could lead to the development of more potent and specific pesticides and drugs.
Another direction for research is to investigate the potential applications of O-methyl (6-methoxypyridin-3-yl)carbamothioate in the field of nanotechnology. The compound has been found to have unique physicochemical properties that could make it an ideal candidate for various nanotechnology applications, including drug delivery and imaging.
Conclusion
In conclusion, O-methyl (6-methoxypyridin-3-yl)carbamothioate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized through a specific method and has been found to have unique biochemical and physiological effects. O-methyl (6-methoxypyridin-3-yl)carbamothioate has been extensively studied for its potential applications in pesticide development and medicine. The compound has also been found to have unique physicochemical properties that could make it an ideal candidate for various nanotechnology applications. Further research is needed to fully understand the mechanism of action of O-methyl (6-methoxypyridin-3-yl)carbamothioate and to explore its potential applications in various fields.
Synthesemethoden
O-methyl (6-methoxypyridin-3-yl)carbamothioate is synthesized through a specific method using a reaction between 6-methoxypyridin-3-amine and thiophosgene. The reaction yields O-methyl (6-methoxypyridin-3-yl)carbamothioate as a white crystalline solid with a melting point of 165-167°C. The purity of the compound can be confirmed through various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Eigenschaften
CAS-Nummer |
120098-49-9 |
|---|---|
Produktname |
O-methyl (6-methoxypyridin-3-yl)carbamothioate |
Molekularformel |
C8H10N2O2S |
Molekulargewicht |
198.24 g/mol |
IUPAC-Name |
O-methyl N-(6-methoxypyridin-3-yl)carbamothioate |
InChI |
InChI=1S/C8H10N2O2S/c1-11-7-4-3-6(5-9-7)10-8(13)12-2/h3-5H,1-2H3,(H,10,13) |
InChI-Schlüssel |
MQZNLKZPDHYMNU-UHFFFAOYSA-N |
SMILES |
COC1=NC=C(C=C1)NC(=S)OC |
Kanonische SMILES |
COC1=NC=C(C=C1)NC(=S)OC |
Synonyme |
Carbamothioic acid, (6-methoxy-3-pyridinyl)-, O-methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



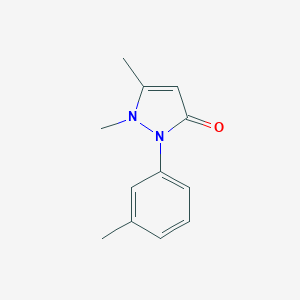



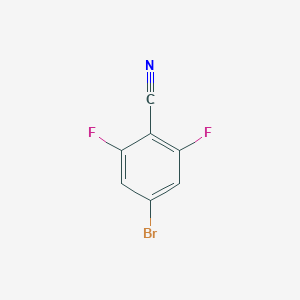
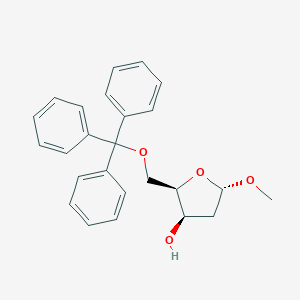
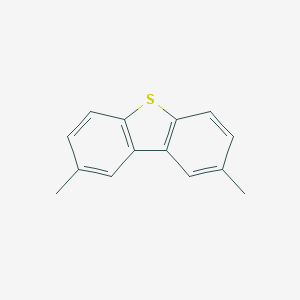
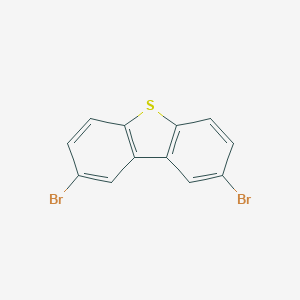

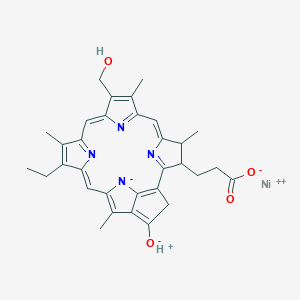
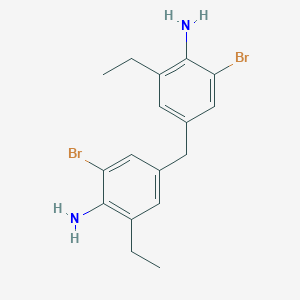
![4-Chloro-1H-benzo[d]imidazol-5-ol](/img/structure/B47630.png)

